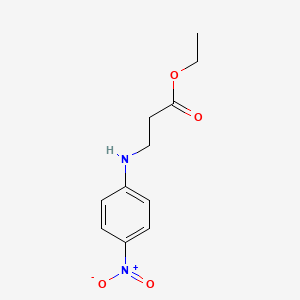

Ethyl 3-(4-nitrophenylamino)propionate

Description

Ethyl 3-(4-nitrophenylamino)propionate is an ester derivative featuring a propionate backbone with a 4-nitrophenylamino group at the β-position. The nitro group at the para position of the phenyl ring imparts strong electron-withdrawing properties, influencing electronic distribution, solubility, and reactivity.

Properties

Molecular Formula |

C11H14N2O4 |

|---|---|

Molecular Weight |

238.24 g/mol |

IUPAC Name |

ethyl 3-(4-nitroanilino)propanoate |

InChI |

InChI=1S/C11H14N2O4/c1-2-17-11(14)7-8-12-9-3-5-10(6-4-9)13(15)16/h3-6,12H,2,7-8H2,1H3 |

InChI Key |

LUMOHBHIKDRKNV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCNC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Ethyl 3-[(3,5-Dimethylphenyl)amino]propionate (–2)

- Structural Differences : Replaces the 4-nitro group with 3,5-dimethyl substituents, introducing electron-donating methyl groups instead of the nitro group.

- Crystallographic Behavior :

- Synthesis : Prepared via condensation of 3,5-dimethylaniline with succinic anhydride in xylene, followed by recrystallization .

Ethyl 3-(4-Nitrophenyl)propanoate ()

- Structural Differences: Lacks the amino linker; the phenyl group is directly bonded to the propionate chain.

- Implications: The direct attachment eliminates hydrogen-bonding capacity at the amino site, reducing intermolecular interactions. The nitro group’s electron-withdrawing effect remains, but the lack of an amino spacer may limit conjugation effects observed in the target compound.

- Data : Molecular weight = 223.23 g/mol; SMILES:

CCOC(=O)CCc1ccc(cc1)[N+]([O-])=O.

Ethyl 3-[7-(N-Acetyl-4-Methoxybenzenesulfonamido)-3-Chloro-2H-Indazol-2-yl]propionate ()

- Structural Complexity : Incorporates an indazole ring system with sulfonamide and chloro substituents.

- Biological Relevance : Designed for bioactivity (e.g., anti-inflammatory, antitumor applications) due to the indazole core .

- Crystallography : Exhibits a 3D network via C–H⋯O/N interactions, contrasting with the simpler dimeric packing of the dimethylphenyl analog .

- Synthesis : Multi-step process involving reduction, sulfonylation, and chromatography, highlighting the increased synthetic complexity compared to the target compound .

Benzimidazole Derivatives ()

Ethyl 3-(N-Methylamino)propionate ()

- Structural Variation: Methylation of the amino group eliminates primary amine reactivity.

- Safety Data : Classified under GHS guidelines with specific handling requirements (e.g., storage at 2–8°C), suggesting differences in stability compared to the target compound’s primary amine .

Key Research Findings

- Substituent Effects: Electron-withdrawing groups (e.g., NO₂) enhance polarization and may improve binding in drug-receptor interactions, while electron-donating groups (e.g., CH₃) favor crystallinity via van der Waals interactions .

- Synthetic Flexibility: The amino linker in the target compound allows for further functionalization (e.g., acetylation, sulfonylation), as seen in indazole and benzimidazole derivatives .

- Crystallographic Trends: Hydrogen-bonding motifs (e.g., dimers in ) are common in amino-linked esters, suggesting similar packing behavior for the target compound if synthesized .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.